2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol
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Overview
Description
2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a phenylamino group, and an imino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol typically involves a Schiff base condensation reaction. This process includes the reaction of an aldehyde or ketone with a primary amine. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) can react with p-anisidine (4-methoxyaniline) under acidic or basic conditions to form the desired Schiff base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. Additionally, its antioxidant properties are attributed to the presence of the phenolic and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-{[4-methoxyphenyl]imino}methyl]phenol
- 2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]amino}methyl]phenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(4-anilinophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H18N2O2/c1-24-20-13-15(7-12-19(20)23)14-21-16-8-10-18(11-9-16)22-17-5-3-2-4-6-17/h2-14,22-23H,1H3 |
InChI Key |
BMZIVHCEPWQTRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)O |
Origin of Product |
United States |
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